PU.1-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

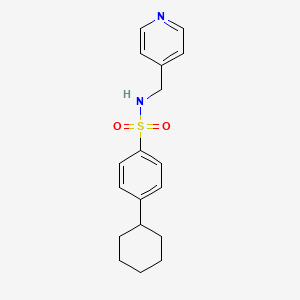

4-cyclohexyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-23(22,20-14-15-10-12-19-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-13,16,20H,1-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBIOWBGGRSAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PU.1-IN-1: A Novel Modulator of PU.1-Mediated Transcription

An In-Depth Technical Guide on the Mechanism of Action of a First-in-Class PU.1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor PU.1 is a master regulator of hematopoietic lineage determination and immune cell function. Its dysregulation is implicated in various diseases, including cancer and neuroinflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of PU.1-IN-1 (also known as A11), a potent and novel small molecule inhibitor of PU.1. Unlike traditional inhibitors that block DNA binding, this compound exhibits a unique mechanism, converting PU.1 from a transcriptional activator into a repressor. This document details the molecular interactions, downstream signaling effects, and key experimental data related to this compound. It also provides detailed protocols for essential assays to evaluate its activity, intended to serve as a valuable resource for researchers in the fields of drug discovery and molecular biology.

Introduction to PU.1

PU.1, encoded by the SPI1 gene, is an E26 transformation-specific (ETS) family transcription factor crucial for the development and differentiation of myeloid and B-lymphoid cells.[1] It functions as a pioneer factor, capable of binding to condensed chromatin and initiating the recruitment of other transcription factors and chromatin remodeling complexes.[2] PU.1 recognizes a purine-rich DNA sequence known as the PU.box (5'-GAGGAA-3'). Its activity is tightly regulated, and its aberrant expression or function is associated with the pathogenesis of various diseases, including acute myeloid leukemia (AML) and neurodegenerative diseases like Alzheimer's disease.[3][4] In the context of neuroinflammation, PU.1 is known to drive the expression of pro-inflammatory genes in microglia, the resident immune cells of the central nervous system.[5][6]

This compound (A11): A Potent and Mechanistically Novel Inhibitor

This compound, also identified as compound A11, is a potent small molecule inhibitor of PU.1 with a half-maximal inhibitory concentration (IC50) of 2 nM.[1] It has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation.[5]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key efficacy data.

| Assay Type | Metric | Value | Cell Line/System | Reference |

| PU.1 Dependent Reporter Assay | IC50 | 2 nM | Murine Microglia (BV2) | [1][7] |

| IL-1β Expression Inhibition | - | 20 nM | Activated Microglia | [7] |

| Zymosan A Bioparticle Uptake | EC50 | < 35 nM | iMGLs | [2] |

| Myelin Uptake Inhibition | EC50 | < 35 nM | iMGLs | [2] |

Core Mechanism of Action: Transcriptional Repression

The most striking feature of this compound is its unique mechanism of action. Instead of preventing PU.1 from binding to DNA, it modulates its function by recruiting a co-repressor complex.[5][8]

Upon binding, this compound induces a conformational change in PU.1, which facilitates the recruitment of a repressive complex consisting of:

-

MECP2 (Methyl CpG Binding Protein 2)

-

HDAC1 (Histone Deacetylase 1)

-

SIN3A (SIN3 Transcription Regulator Family Member A)

-

DNMT3A (DNA Methyltransferase 3A)

This complex actively represses the transcription of PU.1 target genes. HDAC1, for instance, removes acetyl groups from histones, leading to a more condensed chromatin state that is less accessible to the transcriptional machinery. This effectively converts PU.1 from a transcriptional activator to a transcriptional repressor.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel molecular class that recruits HDAC/MECP2 complexes to PU.1 motifs reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. rupress.org [rupress.org]

- 5. Alzheimer's disease: New molecule targets brain inflammation [medicalnewstoday.com]

- 6. Molecule reduces inflammation in Alzheimer’s models | Picower Institute [picower.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

The Discovery and Development of PU.1-IN-1: A First-in-Class Transcriptional Repressor for Inflammatory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development, has emerged as a significant therapeutic target in a range of diseases, including acute myeloid leukemia (AML) and neuroinflammatory conditions such as Alzheimer's disease. Overexpression and aberrant activity of PU.1 can drive pathological inflammatory responses. This document details the discovery and preclinical development of PU.1-IN-1 (also known as A11), a potent, first-in-class small molecule inhibitor of PU.1. Unlike traditional inhibitors that block protein-DNA interactions, this compound functions by a novel mechanism, converting PU.1 from a transcriptional activator into a transcriptional repressor. This guide provides an in-depth overview of the discovery process, mechanism of action, and key experimental data, offering a comprehensive resource for researchers and drug development professionals in the fields of immunology, oncology, and neurodegeneration.

Introduction: PU.1 as a Therapeutic Target

PU.1, encoded by the Spi1 gene, is an E26 transformation-specific (ETS) family transcription factor essential for the differentiation and function of various immune cells.[1][2][3] It plays a pivotal role in hematopoiesis, directing the development of myeloid cells (macrophages, granulocytes) and B lymphocytes.[1][2] The expression level of PU.1 is tightly regulated, with high levels driving myeloid differentiation and lower levels promoting B-cell development.[4] Dysregulation of PU.1 activity is implicated in several pathologies. In acute myeloid leukemia (AML), mutations or altered expression of PU.1 can impair myeloid differentiation, contributing to the malignant phenotype.[5][6][7] More recently, PU.1 has been identified as a key driver of neuroinflammation in Alzheimer's disease, where it orchestrates the inflammatory gene expression program in microglia.[8]

The critical role of PU.1 in these disease processes has made it an attractive, albeit challenging, therapeutic target. The development of small molecules that can modulate PU.1 activity holds significant promise for the treatment of these conditions.

Discovery of this compound (A11)

The discovery of this compound (A11) was the result of a high-throughput screening campaign designed to identify small molecules capable of modulating PU.1-regulated gene expression. Researchers screened a library of over 58,000 small molecules, including FDA-approved drugs and novel chemical entities, for their ability to reduce the expression of key inflammation and Alzheimer's-related genes regulated by PU.1 in cell-based assays.[8]

Following multiple rounds of increasingly stringent screening, six promising compounds were identified, with A11 emerging as the most potent candidate.[8] Further characterization revealed that this compound is a potent inhibitor of PU.1 with a half-maximal inhibitory concentration (IC50) of 2 nM.[9]

Mechanism of Action: A Novel Approach to PU.1 Inhibition

This compound exhibits a novel mechanism of action that distinguishes it from traditional transcription factor inhibitors. Instead of preventing PU.1 from binding to DNA, this compound modulates its function, converting it from a transcriptional activator to a transcriptional repressor.[8] This is achieved by promoting the recruitment of corepressor proteins to PU.1 at its target gene promoters.[8] This unique mechanism allows for a more nuanced regulation of PU.1 activity, suppressing its pro-inflammatory functions without completely abrogating its essential roles in cellular function.[8]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

Caption: PU.1 signaling pathway and the mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and other relevant PU.1 inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Assay | Potency (IC50) | Reference |

| This compound (A11) | PU.1 Inhibition | 2 nM | [9] |

Table 2: Effects of PU.1 Inhibition on Gene Expression

| Inhibitor | Cell Type | Target Gene | Effect | Reference |

| This compound | Bone Marrow Neutrophils | miR-223 | Reduction of rMANF-induced expression | [9] |

| Heterocyclic Diamidines | AML cells | Canonical PU.1 targets | Downregulation | [6] |

| PU.1 siRNA | Mouse Mast Cells | Syk, FcεRIβ | Significant decrease in mRNA levels | [10] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of PU.1 inhibitors.

High-Throughput Screening (HTS) for PU.1 Inhibitors

The initial discovery of this compound (A11) involved a multi-step high-throughput screening process.

Caption: High-throughput screening workflow for PU.1 inhibitor discovery.

Protocol:

-

Cell Culture: Human microglia-like cells were cultured in appropriate media.

-

Compound Library Screening: A library of over 58,000 small molecules was screened at a single concentration.

-

Gene Expression Analysis: The expression of key inflammatory and Alzheimer's-related genes regulated by PU.1 was measured using quantitative real-time PCR (qRT-PCR).

-

Hit Confirmation: Initial hits were confirmed in dose-response experiments to determine their potency (IC50).

-

Secondary Assays: Confirmed hits were further evaluated in orthogonal assays to validate their mechanism of action and rule out off-target effects.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction: Total RNA was isolated from treated and untreated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase kit.

-

qPCR Reaction: The qPCR reaction was performed using a TaqMan probe for the gene of interest and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Relative gene expression was calculated using the delta-delta Ct method.

In Vivo Efficacy Studies in Animal Models

Protocol:

-

Animal Models: Mouse models of Alzheimer's disease were used to evaluate the in vivo efficacy of this compound.

-

Drug Administration: this compound was administered to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Analysis: Cognitive function was assessed using standard behavioral tests (e.g., Morris water maze).

-

Histopathological and Molecular Analysis: Brain tissue was collected for analysis of inflammatory markers and neuronal health.

Drug Development and Logical Progression

The development of this compound followed a logical progression from initial discovery to preclinical validation.

Caption: Logical progression of this compound drug development.

Conclusion and Future Directions

This compound represents a promising, first-in-class therapeutic candidate with a novel mechanism of action for the treatment of diseases driven by PU.1-mediated inflammation. Preclinical studies have demonstrated its potent in vitro activity and in vivo efficacy in animal models of Alzheimer's disease.[8] Further development of this compound and other PU.1 modulators will involve comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetic profiling, to support its advancement into clinical trials. The unique mechanism of converting a transcriptional activator to a repressor may offer a new paradigm for targeting transcription factors in various diseases.

References

- 1. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PU.1 Is Required for the Developmental Progression of Multipotent Progenitors to Common Lymphoid Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of a key transcription factor PU.1 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic regulation of PU.1 expression in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecule reduces inflammation in Alzheimer’s models | Picower Institute [picower.mit.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The effect of PU.1 knockdown on gene expression and function of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of PU.1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of hematopoietic lineage determination, playing a pivotal role in the development and function of both myeloid and lymphoid cells. Its tightly regulated expression ensures the proper differentiation of hematopoietic stem cells (HSCs) into macrophages, granulocytes, dendritic cells, and B lymphocytes. Consequently, the inhibition of PU.1 has profound biological effects, representing a significant area of research in hematology, immunology, and oncology. This technical guide provides an in-depth exploration of the biological functions of PU.1 inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in these fields.

Core Biological Functions of PU.1

PU.1 is an Ets-family transcription factor that is indispensable for the development of the immune system. It functions at multiple stages of lymphoid and myeloid differentiation by binding to a purine-rich sequence known as the PU-box on the enhancers of its target genes.[1] The expression level of PU.1 is critical in dictating cell fate; high levels drive macrophage development, intermediate levels lead to neutrophil differentiation, and lower levels are associated with B-cell development.[2][3][4]

Key functions of PU.1 include:

-

Hematopoietic Stem Cell (HSC) Maintenance: PU.1 is necessary for the maintenance of the HSC pool in the bone marrow.[5]

-

Myeloid Lineage Development: It is essential for the development of macrophages and neutrophils.[3][6] PU.1 knockout mice exhibit a profound deficit in the development of these cells.[7]

-

B-Lymphocyte Development: PU.1 is crucial for early B-cell differentiation, and its absence can lead to a block at the pre-pro-B cell stage.[8] However, some studies suggest it may not be strictly required for later stages of B-cell development.[9][10]

-

Gene Regulation: PU.1 regulates a vast network of genes, many of which encode for proteins involved in cellular communication, such as cytokine receptors (e.g., M-CSFR, G-CSFR, GM-CSFR) and antibodies.[11][12]

-

Lineage Antagonism: PU.1 exhibits mutual antagonism with other transcription factors, most notably GATA-1, which is critical for erythroid development. This cross-antagonism is a key mechanism in the commitment to either the myeloid or erythroid lineage.[13]

Consequences of PU.1 Inhibition

The inhibition of PU.1, whether through genetic knockout, RNA interference, or small-molecule inhibitors, has significant consequences on hematopoiesis and immune function.

Impaired Myeloid and B-Cell Development

Complete or significant inhibition of PU.1 leads to a severe block in the development of macrophages, neutrophils, and B-cells.[7] Studies using conditional knockout mice have demonstrated that PU.1 is required for the transition of multipotent progenitors to common lymphoid progenitors.[14] In the B-cell lineage, while not entirely essential for all stages, its absence can lead to a shift from B-2 to B-1 like cells.[1][9]

Promotion of Erythropoiesis

Due to the antagonistic relationship between PU.1 and GATA-1, the inhibition of PU.1 can lead to an increase in erythropoiesis.[12] This is because the repressive effect of PU.1 on GATA-1's function is lifted, allowing for the expression of genes required for red blood cell development.

Role in Leukemia

The dysregulation of PU.1 is strongly implicated in the development of acute myeloid leukemia (AML). Reduced expression of PU.1 is a common feature in AML patients.[15] Paradoxically, both overexpression in erythroid precursors and reduced expression in myeloid progenitors can lead to leukemia.[7] Further inhibition of already low PU.1 levels in AML cells has been shown to inhibit cell growth, reduce clonogenicity, and induce apoptosis, making it a potential therapeutic target.[16][17]

Quantitative Data on PU.1 Inhibition

This section summarizes key quantitative data from studies investigating the effects of PU.1 inhibition.

Table 1: Effects of Small-Molecule PU.1 Inhibitors on AML Cells

| Inhibitor | Cell Line / Model | Assay | Result | Reference |

| DB1976 | PU.1 URE-/- AML cells | Cell Viability | IC50 ≈ 10 µM | [18] |

| Human AML cells | Viable Cell Number | Mean decrease of 81% | [16] | |

| Human AML cells | Clonogenicity | Mean decrease of 36% | [16] | |

| DB2115 | PU.1 URE-/- AML cells | Cell Viability | IC50 ≈ 5 µM | [18] |

| Human AML cells | Viable Cell Number | Mean decrease of 68% | [16] | |

| Human AML cells | Clonogenicity | Mean decrease of 45% | [16] | |

| DB2313 | PU.1 URE-/- AML cells | Cell Viability | IC50 = 7.1 µM | [19][20] |

| Human AML cells | Viable Cell Number | Mean decrease of 72% | [16] | |

| Human AML cells | Clonogenicity | Mean decrease of 60% | [16] | |

| PU.1 URE-/- AML cells | Apoptosis | 3.5-fold increase | [19][20] | |

| PKU0140 | Blast-PU.1 cells | Tim-3 Expression | 40% downregulation at 10 nM | [9] |

Table 2: Effects of PU.1 Knockdown/Inhibition on Gene Expression and Protein Binding

| Target Gene/Protein | Experimental System | Method | Quantitative Change | Reference |

| PU.1 Occupancy | AML cells treated with DB2313 | ChIP | Decreased on E2f1, Junb, and Csf1r promoters | [7] |

| PU.1 Target Genes | PU.1 URE-/- AML cells | qRT-PCR | Downregulation of Ly96, Clec5a, Cdkn1a, Itgb2, Fcgr3, Gfi1 | [7] |

| Bcl6 | Activated B-cells from IRF8/PU.1 DKO mice | qRT-PCR | Significant decrease in Bcl6 transcripts | [21] |

| Tim-3 | Blast-PU.1 cells with PKU0140 | qRT-PCR | ~40% decrease in Tim-3 mRNA at 10nM | [9] |

Table 3: Effects of PU.1 Deletion on Hematopoietic Cell Populations

| Cell Population | Mouse Model | Method | Quantitative Change | Reference |

| Pro/Pre-B cells | CD19-Cre; PU.1 fl/fl | Flow Cytometry | ~50% lower proportion of EYFP+ cells | [1] |

| Immature B cells | CD19-Cre; PU.1 fl/fl | Flow Cytometry | ~20% lower proportion of EYFP+ cells | [1] |

| Follicular B cells | Mb1-Cre; Irf8 fl/fl; Spi1 fl/fl (DKO) | Flow Cytometry | Significantly reduced frequencies and total numbers | [15] |

| Marginal Zone B cells | Mb1-Cre; Irf8 fl/fl; Spi1 fl/fl (DKO) | Flow Cytometry | Modestly increased frequencies | [15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding of PU.1's function.

Signaling Pathways

Caption: PU.1 Signaling in Hematopoiesis.

Experimental Workflow: ChIP-seq for PU.1

Caption: ChIP-seq Workflow for PU.1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PU.1 function.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PU.1

Objective: To identify the genome-wide binding sites of PU.1.

Materials:

-

Hematopoietic cells (e.g., AML cell lines, primary hematopoietic progenitors)

-

Formaldehyde (B43269) (16% solution)

-

Lysis Buffer (e.g., RIPA buffer)

-

Chromatin shearing equipment (e.g., sonicator)

-

Anti-PU.1 antibody (specific clone and concentration to be optimized, e.g., Cell Signaling Technology, #2258)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for DNA library preparation and sequencing

Protocol:

-

Cross-linking: Harvest 10-50 million cells and resuspend in culture medium. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS. Lyse cells and nuclei using appropriate buffers. Shear chromatin to an average size of 200-600 bp using sonication. Centrifuge to pellet debris.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate with an anti-PU.1 antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA according to the manufacturer's protocol for the sequencing platform to be used. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of PU.1 enrichment. Perform motif analysis to confirm the presence of the PU.1 binding motif.

In Vitro Macrophage Differentiation Assay

Objective: To assess the effect of PU.1 inhibition on macrophage differentiation from hematopoietic progenitors.

Materials:

-

Hematopoietic stem and progenitor cells (HSPCs) isolated from bone marrow or cord blood.

-

Small-molecule PU.1 inhibitor (e.g., DB2313) or vehicle control (DMSO).

-

Culture medium: RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin.

-

Cytokines: M-CSF (e.g., 50 ng/mL), SCF (e.g., 50 ng/mL), and IL-3 (e.g., 20 ng/mL).

-

Flow cytometry antibodies: Anti-CD11b, Anti-F4/80, Anti-CD14.

Protocol:

-

Cell Seeding: Isolate HSPCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL in culture medium.

-

Treatment: Add the PU.1 inhibitor or vehicle control to the cultures at the desired concentration.

-

Differentiation Induction: Supplement the culture medium with M-CSF, SCF, and IL-3 to induce macrophage differentiation.

-

Culture: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Replace the medium with fresh medium containing cytokines and inhibitor/vehicle every 3-4 days.

-

Analysis: After the culture period, harvest the cells and stain with fluorescently labeled antibodies against macrophage surface markers (CD11b, F4/80 for murine cells; CD14 for human cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of differentiated macrophages in the inhibitor-treated versus vehicle-treated cultures.

Quantitative Real-Time PCR (qRT-PCR) for PU.1 Target Genes

Objective: To measure the change in expression of PU.1 target genes upon PU.1 inhibition.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qRT-PCR instrument

-

Primers for target genes (e.g., CSF1R, CDKN1A, JUNB) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Example for Human):

-

CSF1R-F: 5'-AAGAGCCACAGGGAGACCTA-3'

-

CSF1R-R: 5'-GTCAGAGTTGGGGAGGATGA-3'

-

CDKN1A-F: 5'-TGTCCGTCAGAACCCATGC-3'

-

CDKN1A-R: 5'-GGCATCCAAGACCAATCTCG-3'

-

JUNB-F: 5'-TCACGACGACGACTCTGAAG-3'

-

JUNB-R: 5'-GTCACCGTCCACGTAACAGG-3'

-

GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH-R: 5'-TTGAGGTCAATGAAGGGGTC-3'

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with a PU.1 inhibitor or vehicle control for a specified time. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated controls.

Conclusion

The inhibition of PU.1 has profound and pleiotropic effects on the hematopoietic system. As a master regulator of myeloid and lymphoid development, its functional attenuation leads to significant disruptions in the production of key immune cells and can either promote or inhibit leukemogenesis depending on the cellular context. The development of small-molecule inhibitors targeting PU.1 has opened new avenues for therapeutic intervention, particularly in AML. This technical guide provides a foundational resource for researchers aiming to further elucidate the intricate roles of PU.1 and explore the therapeutic potential of its inhibition. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of future studies in this critical area of biomedical research.

References

- 1. PU.1 is not strictly required for B cell development and its absence induces a B-2 to B-1 cell switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcription factors IRF8 and PU.1 are required for follicular B cell development and BCL6-driven germinal center responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PU.1 protein expression has a positive linear association with protein expression of germinal centre B cell genes including BCL-6, CD10, CD20 and CD22: identification of PU.1 putative binding sites in the BCL-6 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. PU.1-Dependent Enhancer Inhibition Separates Tet2-Deficient Hematopoiesis from Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PU.1-mediated upregulation of M-CSFR is critical for MOZ-leukemia stem cell potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. PU.1 can recruit BCL6 to DNA to repress gene expression in germinal center B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The development of functional B lymphocytes in conditional PU.1 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The transcription factors IRF8 and PU.1 negatively regulate plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in vitro model of differentiation of memory B cells into plasmablasts and plasma cells including detailed phenotypic and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Graded repression of PU.1/Sfpi1 gene transcription by GATA factors regulates hematopoietic cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PU.1 cooperates with IRF4 and IRF8 to suppress pre-B cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PU.1 inhibits GATA-1 function and erythroid differentiation by blocking GATA-1 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. PU.1-mediated upregulation of CSF1R is crucial for leukemia stem cell potential induced by MOZ-TIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Small-Molecule PU.1 Inhibitors on Hematopoietic Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of hematopoiesis, playing a critical role in the development and differentiation of myeloid and lymphoid lineages.[1][2][3] Its tightly controlled expression is essential for maintaining the hematopoietic stem cell (HSC) pool and guiding lineage commitment.[3] Dysregulation of PU.1 activity is implicated in various hematological malignancies, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[4][5] This technical guide provides an in-depth analysis of a class of first-in-class small-molecule inhibitors of PU.1, exemplified by compounds such as DB1976, and their effects on hematopoietic stem and progenitor cells.

Mechanism of Action

The small-molecule inhibitors of PU.1, such as those from the heterocyclic diamidine family, function through an allosteric mechanism.[1][5] They do not bind directly to the PU.1 protein itself. Instead, they interact with the minor groove of the DNA at the flanking AT-rich sequences adjacent to the PU.1 binding motif (5'-GGAA-3').[1][2] This binding induces a conformational change in the DNA, which in turn prevents PU.1 from successfully binding to its target sites in the major groove.[1] The result is a disruption of PU.1-chromatin interaction and a subsequent downregulation of PU.1 target genes.[1][5]

Mechanism of allosteric PU.1 inhibition.

Quantitative Effects on Hematopoietic Cells

The following tables summarize the quantitative data on the effects of small-molecule PU.1 inhibitors on various hematopoietic cell types, primarily focusing on AML cells as the target, with comparative data on normal hematopoietic cells.

Table 1: In Vitro Efficacy of PU.1 Inhibitors in Murine AML Cells

| Compound | Cell Line | IC50 (µM) | Effect on Apoptosis (Fold Change vs. Vehicle) | Reference |

| DB1976 | PU.1 URE-/- AML | 105 | 1.6 | [6] |

| DB2115 | PU.1 URE-/- AML | Not Reported | ~1.8 | [7] |

| DB2313 | PU.1 URE-/- AML | Not Reported | ~2.5 | [7] |

Table 2: In Vitro Efficacy of PU.1 Inhibitors in Human AML and Normal Hematopoietic Cells

| Compound | Cell Line / Cell Type | IC50 (µM) | Effect on Viable Cells (Mean Decrease %) | Effect on Clonogenic Capacity (Mean Decrease %) | Reference |

| DB1976 | THP1 (AML) | Not Reported | - | - | [7] |

| DB1976 | MOLM13 (AML) | Not Reported | - | - | [7] |

| DB1976 | Primary Human AML Cells | Not Reported | 81% | 36% | [6] |

| DB1976 | Normal Human CD34+ Cells | 334 | - | - | [6][7] |

| DB2115 | Primary Human AML Cells | Not Reported | ~60% | ~40% | [7] |

| DB2313 | Primary Human AML Cells | Not Reported | ~55% | ~50% | [7] |

Signaling Pathways and Logical Relationships

The primary role of PU.1 in hematopoiesis is to regulate the gene expression programs that drive myeloid and B-lymphoid differentiation while repressing genes associated with other lineages, such as erythroid.[8] Inhibition of PU.1 disrupts this master regulatory function.

PU.1 function and inhibition in hematopoiesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are composite protocols based on the cited literature.

Cell Culture

-

Murine AML Cells (PU.1 URE-/-): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL murine stem cell factor (SCF), and 10 ng/mL murine interleukin-3 (IL-3).[1]

-

Human AML Cell Lines (THP-1, MOLM-13): Cells are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.[7]

-

Primary Human AML Cells: Mononuclear cells from bone marrow or peripheral blood of AML patients are isolated by Ficoll-Paque density gradient centrifugation. Cells are cultured in IMDM supplemented with 20% BIT (bovine serum albumin, insulin, transferrin), 10 ng/mL SCF, 10 ng/mL IL-3, 10 ng/mL IL-6, and 10 ng/mL FLT3-L.[1]

-

Human CD34+ Hematopoietic Stem and Progenitor Cells: CD34+ cells are purified from cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS). Cells are cultured in StemSpan SFEM supplemented with StemSpan CD34+ Expansion Supplement.[7]

Cell Viability and Apoptosis Assays

Workflow for assessing cell viability and apoptosis.

-

Cell Seeding: Plate cells at a density of 1 x 10^5 cells/mL in appropriate culture medium.

-

Treatment: Add PU.1 inhibitors at various concentrations or vehicle control (e.g., DMSO).

-

Incubation: Incubate cells for 48 to 72 hours at 37°C and 5% CO2.

-

Staining: Harvest cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Clonogenic (Colony-Forming) Assays

-

Cell Preparation: Prepare a single-cell suspension of hematopoietic cells (e.g., primary AML cells, CD34+ cells).

-

Plating: Mix cells with methylcellulose-based medium (e.g., MethoCult) containing appropriate cytokines. Plate the mixture into 35 mm dishes.

-

Treatment: Incorporate PU.1 inhibitors or vehicle control directly into the methylcellulose (B11928114) medium.

-

Incubation: Incubate the plates for 14 days at 37°C and 5% CO2 in a humidified incubator.

-

Colony Counting: Score colonies (e.g., CFU-GM, BFU-E) based on their morphology under an inverted microscope.

Conclusion and Future Directions

The development of small-molecule inhibitors of PU.1 represents a significant advancement in targeting transcription factors for therapeutic purposes. These compounds have demonstrated potent anti-leukemic activity in preclinical models of AML by inducing apoptosis and inhibiting cell growth.[4][5] While they also affect normal hematopoietic progenitors, there appears to be a therapeutic window, with AML cells showing greater sensitivity.[6][7] Further research is warranted to fully elucidate the long-term effects of these inhibitors on the hematopoietic stem cell pool and to optimize their therapeutic index for clinical applications. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel therapies for hematological malignancies.

References

- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. PU.1 and Haematopoietic Cell Fate: Dosage Matters - PMC [pmc.ncbi.nlm.nih.gov]

Role of PU.1 in myeloid differentiation

An In-depth Technical Guide on the Core Role of PU.1 in Myeloid Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor PU.1, encoded by the Spi1 gene, is a master regulator of hematopoiesis, playing a pivotal and dose-dependent role in myeloid lineage commitment and differentiation.[1][2] As a member of the Ets (E26 transformation-specific) family of transcription factors, PU.1 is essential for the development of both the myeloid and lymphoid lineages.[3][4] Its expression is tightly controlled throughout hematopoiesis, and its concentration dictates cell fate decisions, with high levels driving macrophage development, intermediate levels promoting neutrophil differentiation, and lower levels being permissive for B-cell development.[2][5] Dysregulation of PU.1 function is implicated in myeloid leukemia, highlighting its importance in normal and malignant hematopoiesis. This technical guide provides a comprehensive overview of the molecular mechanisms by which PU.1 governs myeloid differentiation, its key target genes, its interplay with other crucial transcription factors, and detailed protocols for essential experimental techniques used to study its function.

The Role of PU.1 in Myeloid Lineage Commitment

PU.1 expression is initiated in hematopoietic stem cells (HSCs) and is crucial for their maintenance and differentiation into common myeloid progenitors (CMPs) and common lymphoid progenitors (CLPs).[2] Within the myeloid lineage, PU.1 is instrumental in the commitment of multipotent progenitors to either the granulocyte-macrophage progenitor (GMP) or the megakaryocyte-erythrocyte progenitor (MEP) lineage. High levels of PU.1 expression are a hallmark of GMPs and are required for their subsequent differentiation into granulocytes and monocytes.[2][6] Conversely, downregulation of PU.1 is essential for the development of the MEP lineage.[6]

Dose-Dependent Lineage Determination

The concentration of PU.1 within a hematopoietic progenitor cell is a critical determinant of its ultimate fate. This dose-dependent mechanism is a central theme in PU.1-mediated lineage control.

-

High PU.1 Levels: Promote macrophage differentiation.[2]

-

Intermediate PU.1 Levels: Favor neutrophil development.[5]

-

Low PU.1 Levels: Are permissive for B-lymphoid development, while being insufficient for robust myeloid differentiation.[2]

This graded expression of PU.1 orchestrates the activation and repression of lineage-specific gene programs, effectively guiding the progenitor cell towards a specific developmental trajectory.

Regulation of Myeloid Gene Expression by PU.1

PU.1 functions as a transcriptional activator for a vast array of myeloid-specific genes. It achieves this by binding to a purine-rich consensus sequence (5'-GAGGAA-3') in the promoter and enhancer regions of its target genes.[7]

Key Myeloid Target Genes of PU.1

PU.1 directly regulates the expression of several critical genes involved in myeloid differentiation and function, including:

-

Cytokine Receptors: PU.1 is essential for the expression of receptors for key myeloid growth factors, such as the Macrophage Colony-Stimulating Factor Receptor (M-CSFR or CSF1R), Granulocyte Colony-Stimulating Factor Receptor (G-CSFR), and the Granulocyte-Macrophage Colony-Stimulating Factor Receptor (GM-CSFR).[8][9] This regulation renders myeloid progenitors responsive to lineage-specific cytokines that promote their survival, proliferation, and terminal differentiation.

-

Integrins and Adhesion Molecules: PU.1 controls the expression of integrins like CD11b (Mac-1), which are crucial for the adhesion and migration of myeloid cells.

-

Phagocytic Receptors: Genes encoding phagocytic receptors, such as the Fcγ receptors, are also targets of PU.1, equipping macrophages and neutrophils for their role in innate immunity.

-

Myeloid-Specific Enzymes: PU.1 regulates the expression of enzymes like myeloperoxidase, which is characteristic of the granulocytic lineage.

PU.1 Expression Dynamics During Myeloid Differentiation

The expression of PU.1 itself is dynamically regulated during hematopoiesis. It is expressed at low levels in HSCs, with its expression increasing as cells commit to the myeloid lineage.[2] Notably, PU.1 can autoregulate its own expression by binding to its own promoter, creating a positive feedback loop that helps to stabilize its expression in myeloid cells.[8]

Table 1: Quantitative Changes in PU.1 and Target Gene Expression During Myeloid Differentiation

| Gene | Cell Stage Transition | Fold Change in Expression | Method | Reference |

| Spi1 (PU.1) | HSC to GMP | ~2-3 fold increase in mRNA | Quantitative PCR | [10] |

| Spi1 (PU.1) | G1ME cells (GATA-1 restored) | 70% decrease in mRNA at 42h | Microarray | [11] |

| M-CSFR | PU.1-/- progenitors vs. WT | Significantly decreased | Northern Blot | [3] |

| G-CSFR | PU.1-/- progenitors vs. WT | Significantly decreased | Northern Blot | [3] |

| GM-CSFR | PU.1-/- progenitors vs. WT | Significantly decreased | Northern Blot | [3] |

| CD11b | Ectopic miR-424 in NB4 cells | ~2-fold increase in positive cells | Flow Cytometry | [12][13] |

| CD14 | Ectopic miR-424 in NB4 cells | ~3-fold increase in positive cells | Flow Cytometry | [12][13] |

| Ym-1 | DRA-challenged WT vs. PU/ER(T)+/- mice | 18-fold vs. 10-fold induction | Real-time PCR | [14] |

| Fizz-1 | DRA-challenged WT vs. PU/ER(T)+/- mice | 49-fold vs. 17-fold induction | Real-time PCR | [14] |

Interaction of PU.1 with Other Transcription Factors

PU.1 does not act in isolation. Its function is intricately modulated through physical and functional interactions with a network of other transcription factors. These interactions are crucial for the precise regulation of myeloid gene expression and lineage determination.

The PU.1 and C/EBPα Axis in Granulocyte vs. Macrophage Fate

The CCAAT/enhancer-binding protein alpha (C/EBPα) is another key transcription factor in myelopoiesis. The ratio of PU.1 to C/EBPα is a critical determinant in the choice between macrophage and neutrophil fates from a common GMP.

-

High PU.1 : C/EBPα Ratio: Favors macrophage development.[1][12]

-

Lower PU.1 : C/EBPα Ratio: Promotes neutrophil differentiation.[1][12]

C/EBPα can also directly induce the expression of the Spi1 gene, further highlighting the interconnectedness of these two master regulators.[15] They often co-occupy the regulatory regions of myeloid-specific genes, synergistically activating their transcription.[9]

Mutual Antagonism between PU.1 and GATA-1

GATA-1 is the master regulator of erythroid and megakaryocytic development. PU.1 and GATA-1 exhibit a mutually antagonistic relationship that is fundamental to the divergence of the myeloid and erythroid lineages from the MEP.

-

GATA-1 Represses PU.1: GATA-1 can physically interact with PU.1 and inhibit its transcriptional activity, thereby suppressing the myeloid gene program.[16][17][18] This repression can occur through GATA-1 preventing the interaction of PU.1 with its coactivator c-Jun.[17]

-

PU.1 Represses GATA-1: Conversely, PU.1 can bind to GATA-1 and recruit a repressive complex, including the retinoblastoma protein (pRb) and histone methyltransferases, to GATA-1 target genes, leading to their silencing.[2][19][20]

This cross-repressive interaction establishes a bistable switch that ensures the robust commitment to either the myeloid or the erythroid lineage.

Cooperation with c-Jun

The AP-1 family member c-Jun is a critical coactivator for PU.1.[1][16] PU.1 can recruit c-Jun to the promoters of target genes, even in the absence of a canonical AP-1 binding site.[1][16] The physical interaction between PU.1 and c-Jun is essential for the transactivation of a subset of PU.1 target genes and is crucial for normal myeloid development.[16][21]

Table 2: Summary of PU.1 Protein-Protein Interactions in Myeloid Differentiation

| Interacting Protein | Functional Outcome | Mechanism | Reference |

| C/EBPα | Synergistic activation of myeloid genes; lineage determination | Co-occupancy of regulatory elements; ratio-dependent fate decision | [1][9][15] |

| GATA-1 | Mutual antagonism; lineage bifurcation | Physical interaction leading to reciprocal inhibition of transcriptional activity | [16][17][19] |

| c-Jun | Co-activation of target genes | PU.1 recruits c-Jun to promoters, enhancing transactivation | [1][16][21] |

| IRF8 | Cooperative regulation of target genes | Co-occupancy of promoter regions | [20] |

PU.1 in Myeloid Leukemia

Given its central role in myeloid differentiation, it is not surprising that disruption of PU.1 function is frequently associated with acute myeloid leukemia (AML). Reduced levels of PU.1 or mutations that impair its DNA binding or transactivation domains can lead to a block in myeloid differentiation, a hallmark of AML.[20] In some contexts, PU.1 acts as a tumor suppressor, and its restoration can induce differentiation and apoptosis in leukemic cells.

Experimental Protocols

The study of PU.1 function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of PU.1.

Protocol:

-

Cell Cross-linking:

-

Harvest approximately 10-25 million myeloid cells per immunoprecipitation.

-

Resuspend cells in PBS and add formaldehyde (B43269) to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average fragment size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to PU.1 or a negative control IgG.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for your sequencing platform.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the reads to the reference genome and perform peak calling to identify PU.1 binding sites.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the in vitro binding of PU.1 to a specific DNA sequence.

Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative PU.1 binding site.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

Purify the labeled probe.

-

-

Binding Reaction:

-

Prepare a binding reaction mixture containing the labeled probe, purified recombinant PU.1 protein or nuclear extract containing PU.1, a binding buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol), and a non-specific competitor DNA (e.g., poly(dI-dC)).

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

For supershift assays, add an antibody specific to PU.1 after the initial binding reaction.

-

Incubate the reaction at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Flow Cytometry for Myeloid Cell Characterization

Flow cytometry is used to identify and quantify different myeloid cell populations based on the expression of cell surface markers.

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension from bone marrow, peripheral blood, or cultured cells.

-

Count the cells and adjust the concentration to approximately 1 x 10⁶ cells per sample.

-

-

Fc Receptor Blocking:

-

Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

-

Antibody Staining:

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies against specific cell surface markers. A typical panel for myeloid progenitors might include antibodies against lineage markers (Lin), c-Kit, Sca-1, CD34, CD16/32, and CD11b.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer, collecting events for each sample.

-

-

Data Analysis:

-

Analyze the data using flow cytometry analysis software.

-

Gate on the populations of interest based on their forward and side scatter properties and the expression of the different markers. For example, GMPs can be identified as Lin⁻c-Kit⁺Sca-1⁻CD34⁺CD16/32⁺.

-

Retroviral Transduction of Hematopoietic Progenitors

Retroviral transduction is used to ectopically express or knockdown PU.1 in hematopoietic progenitors to study its function.

Protocol:

-

Vector Production:

-

Co-transfect a packaging cell line (e.g., HEK293T) with the retroviral vector encoding the gene of interest (or shRNA) and packaging plasmids.

-

Collect the viral supernatant 48-72 hours post-transfection.

-

Concentrate the virus if necessary.

-

-

Progenitor Cell Transduction:

-

Isolate hematopoietic progenitor cells (e.g., Lin⁻ bone marrow cells) from mice.

-

Pre-stimulate the progenitor cells for 24-48 hours in media containing appropriate cytokines (e.g., IL-3, IL-6, SCF).

-

Transduce the cells by incubating them with the viral supernatant in the presence of polybrene. This can be done on non-tissue culture treated plates coated with RetroNectin to enhance transduction efficiency.

-

Repeat the transduction process if necessary.

-

-

In Vitro Differentiation or In Vivo Reconstitution:

-

After transduction, the cells can be cultured in vitro under conditions that promote myeloid differentiation to assess the effect of the transgene.

-

Alternatively, the transduced cells can be injected into irradiated recipient mice to assess their in vivo differentiation potential.

-

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the ability of PU.1 to transactivate the promoter of a target gene.

Protocol:

-

Construct Preparation:

-

Clone the promoter region of the PU.1 target gene upstream of a luciferase reporter gene in an appropriate vector.

-

Create mutations in the putative PU.1 binding site in the promoter as a negative control.

-

-

Transfection:

-

Co-transfect a suitable cell line (e.g., a non-myeloid cell line that lacks endogenous PU.1) with the luciferase reporter construct, a PU.1 expression vector (or an empty vector control), and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in the presence and absence of the PU.1 expression vector to determine the effect of PU.1 on promoter activity.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Dose-dependent role of PU.1 in myeloid lineage commitment.

Experimental Workflows

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Logical Relationships

Caption: Mutual antagonism between PU.1 and GATA-1 in lineage determination.

Conclusion

PU.1 is an indispensable transcription factor that orchestrates myeloid differentiation through a complex and finely tuned regulatory network. Its dose-dependent expression acts as a rheostat, directing hematopoietic progenitors towards specific myeloid fates. Through the activation of a battery of myeloid-specific genes and its intricate interplay with other master regulators like C/EBPα and GATA-1, PU.1 ensures the proper development and function of macrophages and neutrophils. A thorough understanding of the molecular mechanisms governing PU.1 function is not only critical for deciphering the complexities of hematopoiesis but also holds significant promise for the development of novel therapeutic strategies for myeloid malignancies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this crucial hematopoietic regulator.

References

- 1. PU.1-c-Jun interaction is crucial for PU.1 function in myeloid development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of RDA analysis of knockout mice to identify myeloid genes regulated in vivo by PU.1 and C/EBPalpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PU.1 induces myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic regulation of PU.1 expression in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PU.1 and IRF8 Modulate Activation of NLRP3 Inflammasome via Regulating Its Expression in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PU.1 regulates both cytokine‐dependent proliferation and differentiation of granulocyte/macrophage progenitors | The EMBO Journal [link.springer.com]

- 9. GATA-1 interacts with the myeloid PU.1 transcription factor and represses PU.1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blood stem cell PU.1 upregulation is a consequence of differentiation without fast autoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PU.1 regulates the commitment of adult hematopoietic progenitors and restricts granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The interplay between the master transcription factor PU.1 and miR-424 regulates human monocyte/macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PU.1-c-Jun interaction is crucial for PU.1 function in myeloid development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The transcription factor PU.1 promotes alternative macrophage polarization and asthmatic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Graded repression of PU.1/Sfpi1 gene transcription by GATA factors regulates hematopoietic cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GEO Accession viewer [ncbi.nlm.nih.gov]

- 18. PU.1-Dependent Enhancer Inhibition Separates Tet2-Deficient Hematopoiesis from Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PU.1 Activation Relieves GATA-1–Mediated Repression of Cebpa and Cbfb during Leukemia Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of PU.1-IN-1 in Modulating the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor PU.1, a master regulator of myeloid and B-lymphoid cell development, has emerged as a critical player in the orchestration of the inflammatory response. Its dysregulation is implicated in various inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of PU.1-IN-1, a potent and selective inhibitor of PU.1, and its impact on inflammatory processes. We will delve into its mechanism of action, summarize key quantitative data, provide an overview of experimental methodologies, and visualize the underlying signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising therapeutic candidate for a range of inflammatory conditions.

Introduction to PU.1 and its Role in Inflammation

PU.1, encoded by the SPI1 gene, is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a pivotal role in the differentiation and function of various immune cells, including macrophages, neutrophils, and B-cells.[1][2] In the context of inflammation, PU.1 is a key driver of pro-inflammatory gene expression in microglia, the resident immune cells of the central nervous system.[3][4] Chronic inflammation, a hallmark of many diseases, is often associated with the aberrant activity of PU.1, leading to the production of tissue-damaging myeloid cells.[5][6] Specifically, PU.1 is involved in the activation of the NF-κB pathway, a central signaling cascade in the inflammatory response.[7]

This compound: A Potent Inhibitor of PU.1

This compound, also referred to in some literature as compound A11, is a potent small molecule inhibitor of PU.1 with a reported IC50 of 2 nM.[8] It has demonstrated significant anti-inflammatory properties in various preclinical models. A key focus of research has been its potential in neuroinflammatory conditions such as Alzheimer's disease.[3][4]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data available for this compound and the related molecule A11.

| Parameter | Value | Context | Reference |

| IC50 | 2 nM | Inhibition of PU.1 activity | [8] |

| Effect on miR-223 | Reduction | rMANF-induced expression in bone marrow neutrophils | [8] |

| Tumor Growth Suppression (Melanoma) | ~75% | In a B16-OVA mouse model using PU.1 inhibitor DB2313 | [9] |

| Tumor Growth Suppression (Breast Cancer) | ~50% | In a 4T1 mouse model using PU.1 inhibitor DB2313 | [9] |

Mechanism of Action: From Transcriptional Activator to Repressor

This compound (A11) exhibits a novel mechanism of action. Instead of directly blocking the DNA binding site of PU.1, it modulates its function by recruiting a repressive protein complex.[3][4][5] This complex includes Methyl-CpG Binding Protein 2 (MECP2), Histone Deacetylase 1 (HDAC1), Sin3A, and DNA Methyltransferase 3A (DNMT3A).[5] By recruiting these transcriptional repressors to PU.1 target gene promoters, A11 effectively converts PU.1 from an activator of inflammatory gene expression into a repressor.[3][4] This leads to a controlled state of microglial inflammation.[3]

Signaling Pathway of this compound (A11) Action

Caption: Mechanism of this compound (A11) in converting PU.1 to a transcriptional repressor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive step-by-step procedures are beyond the scope of this guide, this section outlines the key experimental methodologies employed in the study of this compound and its effects on the inflammatory response.

High-Throughput Screening for PU.1 Inhibitors

A luminescence-based reporter assay is a common method for high-throughput screening of PU.1 inhibitors.

-

Cell Line: A stable cell line, such as the microglial cell line BV2, is engineered to express a luciferase reporter gene under the control of a promoter containing multiple tandem copies of the PU.1 binding site (e.g., the λB site).

-

Assay Principle: In the presence of active PU.1, the luciferase gene is transcribed, leading to the production of light upon the addition of a substrate. Small molecules that inhibit PU.1 activity will result in a decrease in luminescence.

-

Procedure:

-

Plate the reporter cells in multi-well plates.

-

Add compounds from a chemical library to the wells.

-

Incubate for a defined period.

-

Add luciferase substrate and measure luminescence using a plate reader.

-

Identify "hits" as compounds that significantly reduce the luminescence signal without causing cytotoxicity.

-

In Vitro Validation in Microglia-like Cells

The anti-inflammatory effects of lead compounds are validated in human microglia-like cells (iMGLs) derived from induced pluripotent stem cells (iPSCs).

-

Cell Culture: iPSCs are differentiated into iMGLs using established protocols.

-

Inflammatory Challenge: iMGLs are treated with pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or a cytokine cocktail, in the presence or absence of the PU.1 inhibitor.

-

Readouts:

-

Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing to measure the expression levels of key inflammatory genes (e.g., TNF, IL1B, IL6).

-

Cytokine Secretion: Enzyme-linked immunosorbent assay (ELISA) or multiplex assays to quantify the levels of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Cellular Imaging: Immunofluorescence staining to visualize the morphology of microglia and the localization of inflammatory proteins.

-

In Vivo Efficacy in Mouse Models of Neuroinflammation

The therapeutic potential of PU.1 inhibitors is assessed in animal models, particularly in the context of Alzheimer's disease.

-

Animal Models: Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology, such as amyloid-beta plaque deposition (e.g., 5XFAD mice) or tau pathology (e.g., TauP301S mice), are commonly used.

-

Drug Administration: The PU.1 inhibitor is administered to the mice, typically through intraperitoneal injection or oral gavage, over a specified treatment period.

-

Behavioral Analysis: Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze or Y-maze, to evaluate learning and memory.

-

Histopathological and Biochemical Analysis:

-

Immunohistochemistry and immunofluorescence staining of brain tissue to quantify amyloid plaques, neurofibrillary tangles, and microglial activation.

-

ELISA or Western blotting to measure the levels of inflammatory markers and synaptic proteins in brain homogenates.

-

Experimental Workflow for PU.1 Inhibitor Discovery and Validation

Caption: A streamlined workflow for the discovery and development of PU.1 inhibitors.

Impact on the Broader Inflammatory Response

While much of the research on this compound has focused on neuroinflammation, the fundamental role of PU.1 in myeloid cell function suggests a broader therapeutic potential in other inflammatory conditions. PU.1 is known to regulate the expression of various pro-inflammatory cytokines and chemokines. Therefore, its inhibition is expected to have a dampening effect on the overall inflammatory milieu. For instance, inhibition of PU.1 has been shown to enhance the transcription of the chemokine CXCL9 in macrophages, which is involved in the recruitment of cytotoxic lymphocytes to tumors.[9] Further research is warranted to explore the efficacy of this compound in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders where myeloid-driven inflammation is a key pathological feature.

Conclusion and Future Directions

This compound represents a first-in-class molecule that effectively modulates the inflammatory response by converting the transcription factor PU.1 into a repressor of inflammatory genes. Preclinical studies have demonstrated its potent anti-inflammatory and neuroprotective effects, particularly in the context of Alzheimer's disease. The novel mechanism of action and promising in vivo efficacy make this compound a compelling candidate for further drug development.

Future research should focus on:

-

Expanding the therapeutic scope: Investigating the efficacy of this compound in a wider range of inflammatory and autoimmune diseases.

-

Detailed pharmacokinetic and pharmacodynamic studies: Optimizing dosing regimens and evaluating the long-term safety profile.

-

Biomarker discovery: Identifying biomarkers to monitor the therapeutic response to PU.1 inhibition in clinical trials.

The continued exploration of PU.1 inhibitors like this compound holds significant promise for the development of novel and effective treatments for a multitude of debilitating inflammatory disorders.

References

- 1. PU.1 regulates both cytokine-dependent proliferation and differentiation of granulocyte/macrophage progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PU.1 regulates both cytokine-dependent proliferation and differentiation of granulocyte/macrophage progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecule reduces inflammation in Alzheimer’s models | Picower Institute [picower.mit.edu]

- 4. New Alzheimer’s Drug Candidate, Curbs Inflammation and Enhances Cognition [healthandpharma.net]

- 5. A novel molecular class that recruits HDAC/MECP2 complexes to PU.1 motifs reduces neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Alzheimer's disease: New molecule targets brain inflammation [medicalnewstoday.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PU.1-IN-1 in the Investigation of B-Cell Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor PU.1, encoded by the Spi1 gene, is a master regulator of hematopoiesis, playing a pivotal role in the development of both myeloid and lymphoid lineages. Within the B-lymphocyte development pathway, the precise expression level of PU.1 is critical for lineage commitment and differentiation. High concentrations of PU.1 tend to drive myeloid differentiation, while lower levels are permissive for B-cell development, where it collaborates with other key transcription factors such as EBF1 and Pax5.[1][2] The study of PU.1's function has been greatly advanced by genetic knockout models, which have demonstrated that its absence blocks B-cell development at early stages.[3] Small molecule inhibitors of PU.1, such as PU.1-IN-1 and the well-characterized compound DB2313, offer a powerful pharmacological approach to dissect the temporal and dose-dependent roles of PU.1 in B-cell differentiation. These inhibitors typically work by disrupting the interaction of PU.1 with its target DNA sequences.[4][5] This technical guide provides an in-depth overview of the use of PU.1 inhibitors for studying B-cell development, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data on PU.1 Inhibition and B-Cell Development

While specific studies detailing the quantitative effects of small molecule inhibitors like this compound on the stepwise differentiation of normal B-cell precursors are limited, data from genetic models and studies on related hematopoietic cells provide valuable insights. The following tables summarize key quantitative findings.

Table 1: Inhibitor Potency and Cellular Effects

| Compound | Target | IC50 | Cell Line/System | Effect | Reference |

| This compound | PU.1 | 2 nM | Not specified in public data | Reduces rMANF-induced miR-223 expression | MCE Datasheet |

| DB2313 | PU.1 | 5 µM (reporter assay) | HEK293 cells | Inhibits PU.1-dependent gene transactivation | [4] |

| DB2313 | PU.1 | 7.1 µM (cell growth) | PU.1 URE-/- AML cells | Decreases cell growth | [4] |

Table 2: Effects of PU.1 Depletion on B-Cell Populations (from Genetic Models)

Data derived from conditional knockout mouse models, which can approximate the effects of sustained PU.1 inhibition.

| B-Cell Population | Marker Profile | Effect of PU.1 Deletion | Fold Change/Percentage Reduction | Mouse Model | Reference |

| Pro-/Pre-B Cells | CD19+ IgM- | Selective loss of early precursors | ~50% reduction in EYFP+ cells | PU.1fl/fl CD19-Cre | [3] |

| Immature B Cells | CD19+ IgM+ | Reduced population | ~20% reduction in EYFP+ cells | PU.1fl/fl CD19-Cre | [3] |

| Recirculating B Cells | CD19+ B220+ IgM+ | Severe reduction | >5-fold reduction | PU.1/IRF4 DKO | [6] |

| Follicular B Cells | CD23+ CD21+ | Reduced proportion | ~2-fold reduction | Irf8-/-PU.1cKO | [7] |

Signaling Pathways and Experimental Workflows

PU.1 in the B-Cell Transcription Factor Network

PU.1 does not act in isolation. It is part of a complex network of transcription factors that collectively orchestrate B-cell commitment and differentiation. Key players include Ikaros, E2A, EBF1, and Pax5. PU.1 is thought to be involved in priming the chromatin for subsequent action by B-lineage-specific factors.

Caption: A simplified network of key transcription factors in early B-cell development.

Experimental Workflow for Studying PU.1 Inhibition in B-Cell Precursors

The following workflow outlines a typical experiment to assess the impact of a PU.1 inhibitor on the in vitro differentiation of B-cell precursors.

Caption: An experimental workflow for assessing the effects of PU.1 inhibitors.

Experimental Protocols

The following protocols are synthesized from established methods for B-cell culture and analysis and should be optimized for specific experimental conditions.

Protocol 1: Isolation and Culture of Murine B-Cell Precursors

This protocol describes the isolation of bone marrow cells and their subsequent culture to promote B-cell differentiation.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

-

Recombinant murine IL-7

-

OP9 stromal cell line

-

FACS buffer (PBS with 2% FBS)

-

B220 MicroBeads (Miltenyi Biotec)

Procedure:

-

Euthanize mice and isolate femurs and tibias.

-

Flush bone marrow with RPMI medium using a syringe and 25G needle. Create a single-cell suspension by passing through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Enrich for B-lineage cells by positive selection using B220 MicroBeads according to the manufacturer's protocol.

-

Seed the enriched B220+ cells onto a confluent monolayer of OP9 stromal cells in complete RPMI medium supplemented with 5 ng/mL of IL-7.

-

Incubate at 37°C and 5% CO2.

Protocol 2: Treatment of B-Cell Cultures with this compound

This protocol outlines the treatment of the established B-cell precursor cultures with a PU.1 inhibitor.

Materials:

-

This compound or DB2313 (stock solution in DMSO)

-

Cultured B-cell precursors (from Protocol 1)

Procedure:

-

After 24-48 hours of initial culture, prepare serial dilutions of the PU.1 inhibitor in culture medium. A suggested starting concentration range for DB2313 would be 1-10 µM.[4]

-

Carefully remove half of the medium from the B-cell cultures and replace with fresh medium containing the inhibitor or vehicle control (DMSO).

-

Return plates to the incubator.

-

Analyze cells at desired time points (e.g., 48, 72, 96 hours) for differentiation and proliferation.

Protocol 3: Flow Cytometry Analysis of B-Cell Development Stages

This protocol provides a representative antibody panel for distinguishing different stages of B-cell development in culture.

Materials:

-

Treated B-cell cultures (from Protocol 2)

-

FACS buffer

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (e.g., anti-B220, anti-CD19, anti-IgM, anti-CD43, anti-c-Kit)

-

Viability dye (e.g., DAPI, Propidium Iodide)

Procedure:

-

Gently harvest cells from the culture plates by pipetting.

-

Wash cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend cells in FACS buffer containing Fc block and incubate for 10 minutes on ice.

-

Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer.

-

Analyze the data, gating on live, single cells to identify B-cell populations based on their surface marker expression (e.g., Pro-B: B220+CD43+IgM-; Pre-B: B220+CD43-IgM-; Immature B: B220+IgM+).

Conclusion